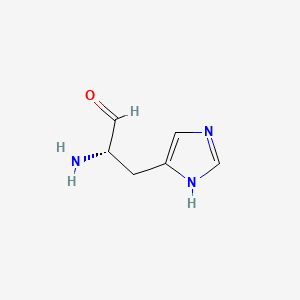

Histidinal

Übersicht

Beschreibung

Histidinal is a naturally occurring histidine-derived compound that has been gaining attention in recent years for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Modified Histidines in Peptide-Based Medicinal Chemistry

Histidine, when modified, demonstrates a broad range of applications from biological activities to catalysis, and from nanotechnology to polymer chemistry. Modified histidines play a crucial role in the development of bioactive peptides and peptidomimetics, offering new opportunities in drug discovery and medicinal research. Their modifications can significantly alter physical and chemical properties, enhancing the drug-likeness of peptide-based scaffolds (K. Sharma et al., 2023).

Histidine and Its Role in Biochemical and Molecular Biology Research

Histidine is integral in biochemistry and molecular biology, constituting the active site of various enzymes and catalyzing essential biological reactions. Its presence and function are pivotal in understanding enzymatic processes and molecular interactions within biological systems. This makes histidine a key subject of study in biochemical and molecular biology research (W. Derave, B. de Courten, & S. Baba, 2019).

Histidine in Genetic Analysis and Microbiology

In microbiological studies, histidine has been used to analyze genetic linkages, particularly in the study of Bacillus subtilis. Research involving histidine mutants helps in understanding the genetic mapping and biochemical pathways in microorganisms, shedding light on the complex genetic architectures of these species (E. Ephrati-Elizur, P. R. Srinivasan, & S. Zamenhof, 1961).

Histidinaemia Research

Histidinaemia, a metabolic disorder involving histidine, has been a subject of extensive research. Studies have focused on understanding its impact on human health, particularly concerning neurological development and metabolic processes. This research contributes significantly to our knowledge of metabolic disorders and their implications (A. Rosenmann, C. Scriver, C. Clow, & H. Levy, 1983; J. Coulombe et al., 1983; C. Scriver & H. Levy, 1983).

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOIELONWKIZJS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946581 | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

23784-15-8 | |

| Record name | (αS)-α-Amino-1H-imidazole-5-propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23784-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(1H-imidazol-5-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidinal, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7G22NER35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Histidinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

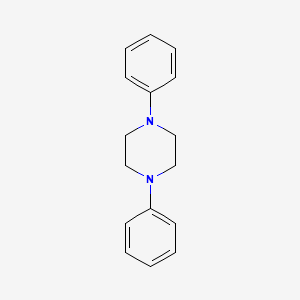

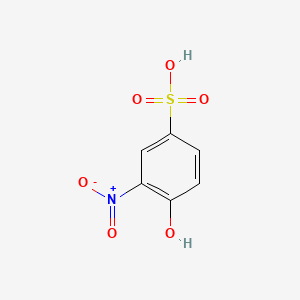

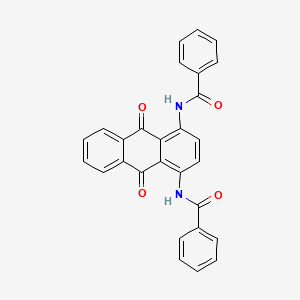

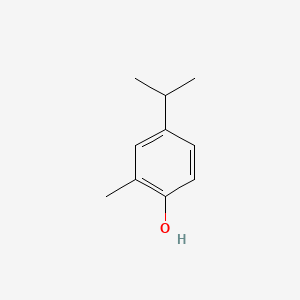

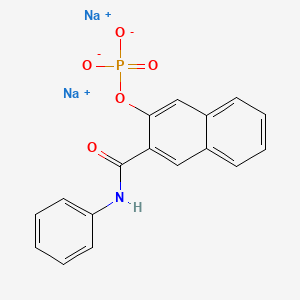

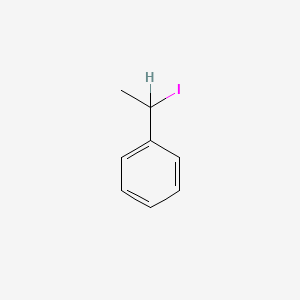

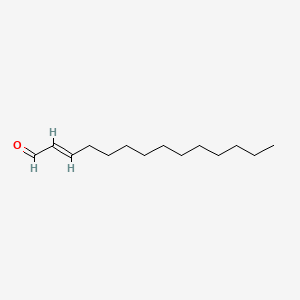

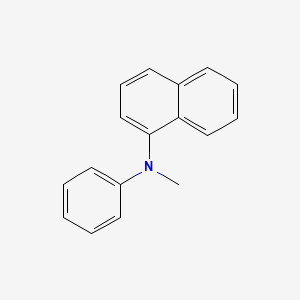

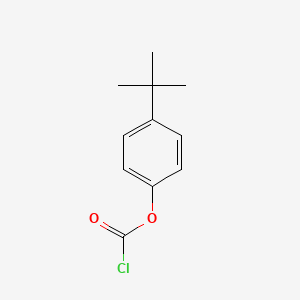

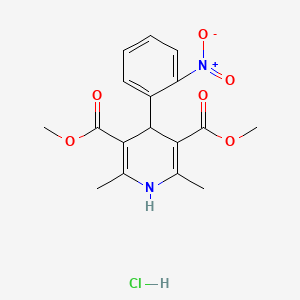

Feasible Synthetic Routes

Q & A

Q1: What is the role of histidinal in histidine biosynthesis?

A1: this compound (2-amino-3-(4, (5)-imidazolyl)propanal) is a crucial intermediate in the biosynthesis of the amino acid histidine. [] Histidinol dehydrogenase (HDH) catalyzes the two-step oxidation of L-histidinol to L-histidine, with L-histidinal serving as the intermediate in this reaction. [, , ]

Q2: How does this compound interact with histidinol dehydrogenase?

A2: this compound exhibits a strong binding affinity to HDH. Studies have shown that one molecule of this compound binds tightly to each subunit of the dimeric HDH enzyme. [] This binding is strong enough to protect this compound from decomposition, with a dissociation rate constant estimated at 2.5 x 10^-5 s^-1. [] Both the oxidation of this compound to histidine and its reduction back to histidinol involve an association rate constant of 1.9 x 10^6 M^-1 s^-1, indicating a tight interaction with the enzyme. [] Computational modeling studies suggest that this compound's binding conformation within the HDH active site likely involves coordination with the essential Zn2+ ion present in each subunit. [] This is further supported by 113Cd NMR studies, where significant shifts in the 113Cd-HDH resonance were observed upon the addition of this compound, indicating an interaction between the metal ion and the intermediate. []

Q3: What is the role of the Zn2+ ion in this compound binding and the HDH-catalyzed reaction?

A3: Histidinol dehydrogenase requires one Zn2+ ion per subunit for its enzymatic activity. [] This Zn2+ ion plays a crucial role in the catalytic mechanism by coordinating with this compound during its conversion to histidine. [] Replacing the Zn2+ with 113Cd2+ allows for the use of 113Cd NMR spectroscopy to study the enzyme-substrate interaction. Shifts in the 113Cd NMR spectra of [113Cd]HDH in the presence of this compound confirm the direct interaction between the metal ion and the substrate within the enzyme's active site. []

Q4: Have there been any studies on modifying the structure of this compound and its effects on HDH activity?

A4: While direct modifications to this compound's structure haven't been extensively explored in the provided literature, researchers have investigated the structure-activity relationship of HDH inhibitors. [] By studying potent HDH inhibitors with structural similarities to this compound, researchers could predict a plausible binding conformation for this compound within the HDH active site. [] This approach suggests that modifications to the this compound structure could be used to modulate its interaction with HDH and potentially design novel inhibitors.

Q5: Are there any known applications of this compound beyond its role as an intermediate in histidine biosynthesis?

A5: Yes, recent research has explored the potential of this compound-based compounds as antimalarial agents. [] Peptide-histidinal conjugates have shown promising activity against the malaria parasite by targeting falcipain-2/3, proteases essential for the parasite's survival. [] These conjugates demonstrated potent antimalarial activity in vitro, inhibiting parasite growth and interfering with hemoglobin degradation. [] This research highlights the potential of utilizing this compound's inherent properties to develop novel therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)

![[1,2,4]Triazolo[4,3-a]quinoline](/img/structure/B1604789.png)